6-Bromo-5-chloronicotinic acid

CAS No.: 38185-54-5

Cat. No.: VC6519929

Molecular Formula: C6H3BrClNO2

Molecular Weight: 236.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38185-54-5 |

|---|---|

| Molecular Formula | C6H3BrClNO2 |

| Molecular Weight | 236.45 |

| IUPAC Name | 6-bromo-5-chloropyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H3BrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |

| Standard InChI Key | GWVTXYPCKUNVIZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1Cl)Br)C(=O)O |

Introduction

Chemical Identification and Structural Properties

Basic Chemical Characteristics

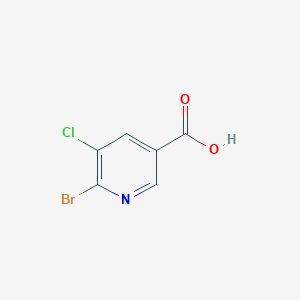

6-Bromo-5-chloronicotinic acid is a white to off-white crystalline solid with a melting point and solubility profile that remain unspecified in available literature. Its molecular structure features a pyridine ring substituted with a carboxylic acid group at position 3, bromine at position 6, and chlorine at position 5 (Figure 1). The electronegative halogens induce electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution and cross-coupling reactions .

Table 1: Key Identifiers of 6-Bromo-5-chloronicotinic Acid

| Property | Value |

|---|---|

| CAS Number | 38185-54-5 |

| Molecular Formula | |

| Molecular Weight | 236.45 g/mol |

| Supplier | Apollo Scientific Ltd (UK) |

Stability and Reactivity

Incompatible Materials

| Material Class | Examples |

|---|---|

| Strong Oxidizers | Hydrogen peroxide, nitrates |

| Strong Bases | Sodium hydroxide |

| Reactive Metals | Sodium, potassium |

Synthesis and Industrial Applications

Synthetic Pathways

While detailed synthesis protocols are proprietary, halogenation of nicotinic acid precursors is a plausible route. For example, bromination at position 6 followed by chlorination at position 5 using reagents like -bromosuccinimide (NBS) and gas could yield the target compound.

Regulatory and Environmental Considerations

Global Regulatory Status

| Country/Region | Inventory Status |

|---|---|

| United States (TSCA) | Not Listed |

| European Union (REACH) | Not Registered |

| China (IECSC) | Pending Evaluation |

Environmental Impact

Ecotoxicity data are unavailable, but halogenated compounds generally pose risks of bioaccumulation. Disposal must comply with hazardous waste regulations, including incineration with scrubbing systems to capture acidic gases .

Toxicological Insights

Acute Toxicity

Oral LD₅₀ values in rodents exceed 300 mg/kg, classifying it as Category 4 (harmful). Prolonged skin contact may cause dermatitis, while inhalation of dust particles can irritate mucous membranes .

Carcinogenicity and Mutagenicity

No data suggest carcinogenic or mutagenic effects, though chronic exposure studies are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume